molecular formula C20H23F4NO2 B4387186 N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B4387186
M. Wt: 385.4 g/mol
InChI Key: RXIBJWHASAPCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as AEB-071, is a selective protein kinase C inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide selectively inhibits protein kinase C (PKC) activity, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is also known to play a critical role in the activation of immune cells, making it an attractive target for the treatment of autoimmune disorders. N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and physiological effects:
N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to reduce inflammation and cytokine production in animal models of psoriasis and rheumatoid arthritis. In cancer, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In infectious diseases, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit viral replication and reduce viral load in animal models of hepatitis C virus and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its selectivity for PKC and its well-characterized mechanism of action. However, its relatively low solubility in water and limited stability in solution may present challenges for some experiments. Additionally, the high cost of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide may limit its use in some labs.

Future Directions

There are several potential future directions for the study of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. Another area of interest is the exploration of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide in combination with other therapies for the treatment of autoimmune disorders, cancer, and infectious diseases. Additionally, the use of N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide as a tool for studying PKC signaling in various cellular processes may provide new insights into the role of PKC in disease pathogenesis.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and infectious diseases. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has shown promising results in preclinical studies for the treatment of psoriasis, multiple sclerosis, and rheumatoid arthritis. In cancer, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, pancreatic cancer, and melanoma. In infectious diseases, N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has demonstrated antiviral activity against hepatitis C virus and human cytomegalovirus.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F4NO2/c1-9(20-6-10-3-11(7-20)5-12(4-10)8-20)25-19(26)13-14(21)16(23)18(27-2)17(24)15(13)22/h9-12H,3-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIBJWHASAPCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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